3-chloro-5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one
Overview
Description
3-chloro-5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one is a synthetic organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by its unique structure, which includes a chloro group, an ethoxy group, and an isoxazole ring fused to an anthraquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the Friedel-Crafts acylation of phthalic anhydride with benzene, followed by cyclization.
Introduction of the Chloro Group: Chlorination of the anthraquinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable base, such as sodium ethoxide.
Isoxazole Ring Formation: The isoxazole ring can be constructed through a cyclization reaction involving a nitrile oxide intermediate, which can be generated in situ from a hydroxylamine derivative and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The anthraquinone core can participate in redox reactions, where it can be reduced to anthrahydroquinone or oxidized to higher oxidation states.
Cycloaddition Reactions: The isoxazole ring can engage in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Redox Reactions: Reducing agents like sodium borohydride or oxidizing agents like potassium permanganate are employed under controlled conditions.
Cycloaddition: Dienophiles and dipolarophiles can be used in the presence of catalysts such as Lewis acids.
Major Products
Substitution Products: Depending on the nucleophile, products such as 3-amino-5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one can be formed.
Redox Products: Reduction can yield anthrahydroquinone derivatives, while oxidation can produce quinone-like structures.
Cycloaddition Products: New heterocyclic compounds with extended ring systems can be synthesized.
Scientific Research Applications
3-chloro-5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-chloro-5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: The compound may inhibit key enzymes involved in cell proliferation, induce apoptosis in cancer cells, or disrupt microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one: Similar structure but with a methoxy group instead of an ethoxy group.
3-chloro-5-ethoxy-6H-anthra[1,9-cd]oxazol-6-one: Lacks the isoxazole ring, having an oxazole ring instead.
Uniqueness
3-chloro-5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
12-chloro-10-ethoxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c1-2-20-11-7-10(17)14-13-12(11)15(19)8-5-3-4-6-9(8)16(13)21-18-14/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUCBXRNVDWACS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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